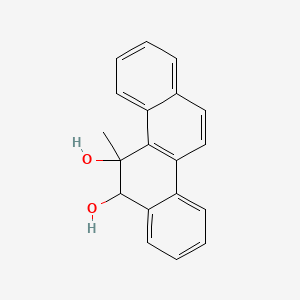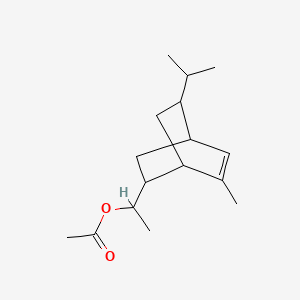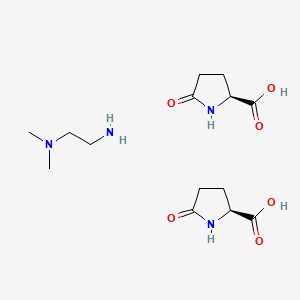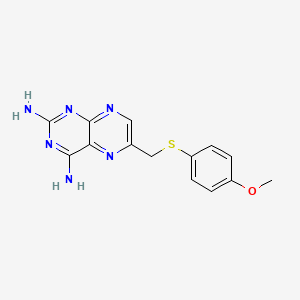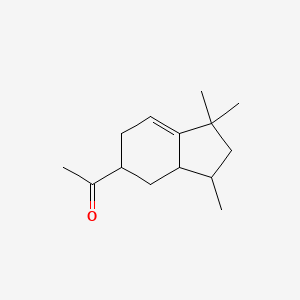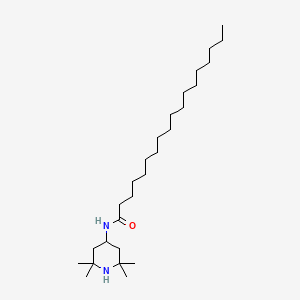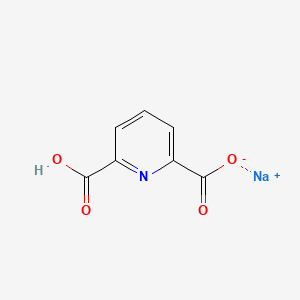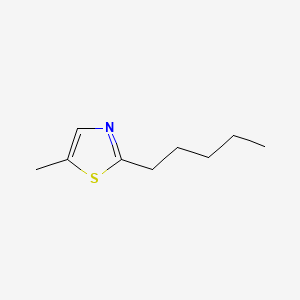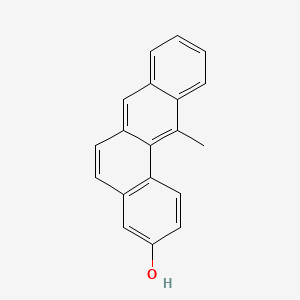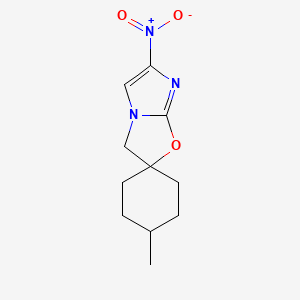
Spiro(cyclohexane-1,2'(3'H)-imidazo(2,1-b)oxazole), 4-methyl-6'-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 4-methyl-6’-nitro- is a complex organic compound characterized by its unique spiro structure, which involves a cyclohexane ring fused to an imidazo(2,1-b)oxazole ring system. The presence of a nitro group at the 6’ position and a methyl group at the 4 position further adds to its chemical diversity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 4-methyl-6’-nitro- typically involves multi-step organic reactions. Common starting materials might include cyclohexanone, imidazole derivatives, and nitroalkanes. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct formation of the spiro structure.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This might include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 4-methyl-6’-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methyl and nitro groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents might include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, or oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, dichloromethane, or acetonitrile are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group might yield an amine derivative, while oxidation could introduce hydroxyl or carbonyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials or as a catalyst in specific chemical reactions.
Wirkmechanismus
The mechanism of action for Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 4-methyl-6’-nitro- involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the spiro structure might influence the compound’s binding affinity and specificity. Pathways involved could include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 4-methyl-6’-amino-
- Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 4-methyl-6’-hydroxy-
Uniqueness
What sets Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 4-methyl-6’-nitro- apart is the presence of the nitro group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
127692-25-5 |
|---|---|
Molekularformel |
C11H15N3O3 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
4'-methyl-6-nitrospiro[3H-imidazo[2,1-b][1,3]oxazole-2,1'-cyclohexane] |
InChI |
InChI=1S/C11H15N3O3/c1-8-2-4-11(5-3-8)7-13-6-9(14(15)16)12-10(13)17-11/h6,8H,2-5,7H2,1H3 |
InChI-Schlüssel |
WVNULYYTNZHAKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(CC1)CN3C=C(N=C3O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate](/img/structure/B12682311.png)
![4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone]](/img/structure/B12682315.png)
